molecular formula C35H24KLiN6Na2O13S4 B12789610 1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt CAS No. 96294-13-2

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt

Cat. No.: B12789610
CAS No.: 96294-13-2
M. Wt: 956.9 g/mol
InChI Key: ZKFXVPZQVKNZJC-UHFFFAOYSA-J
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Description

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The compound’s structure includes naphthalene and phenylene units, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt typically involves several steps:

    Diazotization: The process begins with the diazotization of 2-methyl-4,1-phenylenediamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.

    Carbonylation: The resulting azo compound undergoes a carbonylation reaction, where a carbonyl group is introduced, typically using phosgene or a similar reagent.

    Salt Formation: Finally, the compound is neutralized with lithium, potassium, and sodium hydroxides to form the lithium potassium sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves:

    Large-scale diazotization: Using automated systems to handle the hazardous nitrous acid.

    Efficient coupling: Employing continuous reactors to maintain optimal conditions.

    Carbonylation: Utilizing industrial-grade phosgene or safer alternatives.

    Neutralization and crystallization: Ensuring the final product is in the desired salt form and free from impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions, often using agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an alkaline medium.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Corresponding amines from the cleavage of azo bonds.

    Substitution: New derivatives with different functional groups replacing the sulfonate groups.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color properties.

    Biology: Employed in staining procedures for microscopy, helping to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics, and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups and sulfonic acid functionalities:

    Azo Groups: The azo bonds (–N=N–) are responsible for the compound’s color properties, absorbing light in the visible spectrum.

    Sulfonic Acid Groups: These groups enhance the compound’s solubility in water and its ability to bind to various substrates, making it useful in dyeing and staining applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt is unique due to its specific combination of naphthalene and phenylene units, along with the presence of multiple sulfonic acid groups. This structure provides it with distinct solubility, stability, and reactivity properties, making it particularly useful in applications requiring strong binding and vivid coloration.

This compound’s unique properties and versatile applications make it a valuable tool in various scientific and industrial fields

Properties

CAS No.

96294-13-2

Molecular Formula

C35H24KLiN6Na2O13S4

Molecular Weight

956.9 g/mol

IUPAC Name

lithium;potassium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C35H28N6O13S4.K.Li.2Na/c1-19-11-23(7-9-31(19)40-38-25-5-3-21-13-27(55(43,44)45)17-33(29(21)15-25)57(49,50)51)36-35(42)37-24-8-10-32(20(2)12-24)41-39-26-6-4-22-14-28(56(46,47)48)18-34(30(22)16-26)58(52,53)54;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

ZKFXVPZQVKNZJC-UHFFFAOYSA-J

Canonical SMILES

[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+]

Origin of Product

United States

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